molecular formula C8H11N3O B13145477 N-(5-Aminopyridin-2-yl)propionamide

N-(5-Aminopyridin-2-yl)propionamide

Cat. No.: B13145477
M. Wt: 165.19 g/mol
InChI Key: GVAQGDPSMNBOMG-UHFFFAOYSA-N
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Description

N-(5-Aminopyridin-2-yl)propionamide is a pyridine derivative featuring an amino group at the 5-position and a propionamide (propanamide) group at the 2-position of the pyridine ring.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

N-(5-aminopyridin-2-yl)propanamide

InChI

InChI=1S/C8H11N3O/c1-2-8(12)11-7-4-3-6(9)5-10-7/h3-5H,2,9H2,1H3,(H,10,11,12)

InChI Key

GVAQGDPSMNBOMG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Aminopyridin-2-yl)propionamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with propionyl chloride under controlled conditions. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and catalyst use, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-Aminopyridin-2-yl)propionamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-(5-Aminopyridin-2-yl)propionamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Aminopyridin-2-yl)propionamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on the Pyridine Ring

The substituent at the 5-position of the pyridine ring significantly impacts electronic, steric, and solubility properties:

Compound Name 5-Position Substituent Electronic Effect Key Properties Source
N-(5-Aminopyridin-2-yl)propionamide Amino (-NH₂) Electron-donating Enhances ring activation for electrophilic reactions; increases basicity and H-bonding potential. Target
N-(5-Nitropyridin-2-yl)propionamide Nitro (-NO₂) Electron-withdrawing Reduces electron density, stabilizing the ring but limiting reactivity toward nucleophiles.
N-(5-Bromo-pyridin-2-yl)pivalamide Bromo (-Br) Weakly electron-withdrawing Increases molecular weight and steric bulk; may hinder interactions.
N-(5-Hydroxymethyl-pyridin-2-yl)pivalamide Hydroxymethyl (-CH₂OH) Polar, electron-donating Enhances hydrophilicity and solubility in aqueous media.

Key Observations :

  • Electron-donating groups (e.g., -NH₂, -OCH₃) activate the pyridine ring for further functionalization, whereas electron-withdrawing groups (e.g., -NO₂, -CN) deactivate it .
  • Polar substituents like -CH₂OH improve solubility, while halogens (e.g., -Br) add steric bulk and may reduce bioavailability .

Amide Variations

The nature of the amide group at the 2-position influences steric hindrance and lipophilicity:

Compound Name Amide Type Structure Key Properties Source
This compound Propionamide CH₂CH₂CONH₂ Moderate steric hindrance; balanced lipophilicity. Target
N-(5-Nitropyridin-2-yl)pivalamide Pivalamide C(CH₃)₂CONH₂ High steric hindrance; increased lipophilicity.
N-(5-Bromo-pyridin-2-yl)acetamide Acetamide CH₃CONH₂ Lower molecular weight; higher solubility.

Key Observations :

  • Propionamide offers a compromise between solubility and reactivity, making it versatile for synthetic modifications.

Physicochemical Properties

Property This compound N-(5-Nitropyridin-2-yl)pivalamide N-(5-Hydroxymethyl-pyridin-2-yl)pivalamide
Molecular Weight ~179.2 g/mol ~265.3 g/mol ~208.3 g/mol
Solubility Moderate (polar aprotic solvents) Low (lipophilic) High (due to -CH₂OH)
Stability Stable under basic conditions Sensitive to reduction (NO₂ → NH₂) Stable, hygroscopic

Source :

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